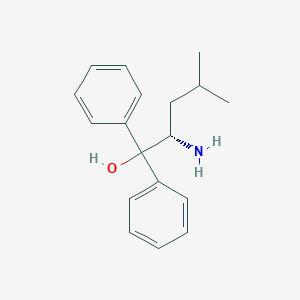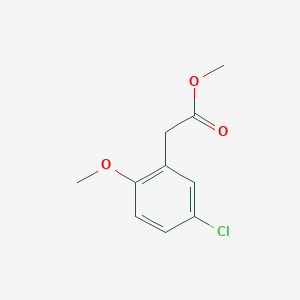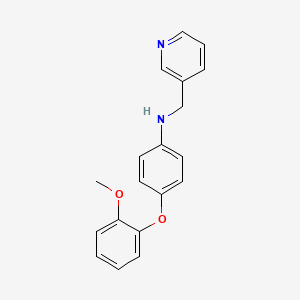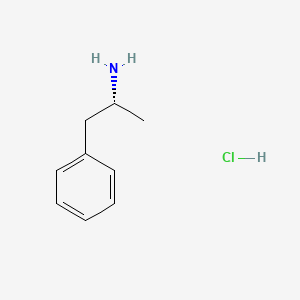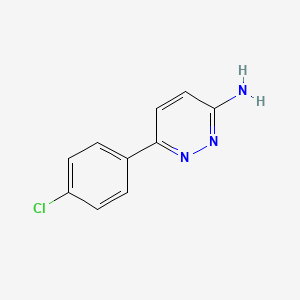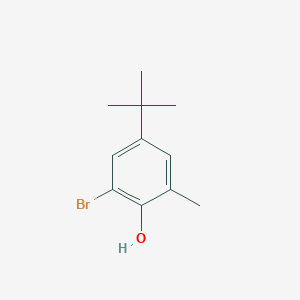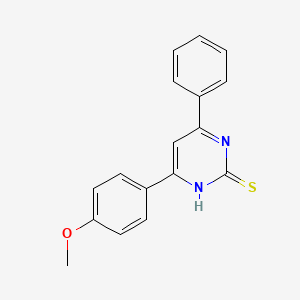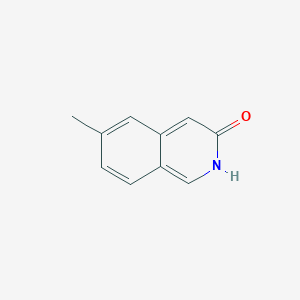
1-(Pipéridin-3-ylméthyl)pipéridine
Vue d'ensemble
Description
1-(Piperidin-3-ylmethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Applications De Recherche Scientifique
1-(Piperidin-3-ylmethyl)piperidine has various applications in scientific research:
Méthodes De Préparation
The synthesis of 1-(Piperidin-3-ylmethyl)piperidine can be achieved through several methods:
N-Heterocyclization of Primary Amines with Diols: This method involves the use of a Cp*Ir complex as a catalyst to facilitate the formation of cyclic amines, including piperidines.
One-Pot Preparation via Chlorination of Amino Alcohols: This method uses thionyl chloride (SOCl2) to chlorinate amino alcohols, leading to the formation of cyclic amines without the need for classical N-protection/O-activation/cyclization/deprotection sequences.
Microwave Irradiation: A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Analyse Des Réactions Chimiques
1-(Piperidin-3-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of piperidine derivatives can lead to the formation of secondary amines.
Substitution: Piperidine can undergo substitution reactions, such as alkylation and acylation, to form various substituted piperidines.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .
Mécanisme D'action
The mechanism of action of 1-(Piperidin-3-ylmethyl)piperidine involves its interaction with molecular targets and pathways in biological systems. Piperidine derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators . The specific mechanism depends on the structure and functional groups present in the compound .
Comparaison Avec Des Composés Similaires
1-(Piperidin-3-ylmethyl)piperidine can be compared with other similar compounds, such as:
Matrine: An alkaloid with a piperidine ring, used for its antiviral and anticancer activities.
Evodiamine: Another piperidine alkaloid with potential anticancer effects.
The uniqueness of 1-(Piperidin-3-ylmethyl)piperidine lies in its specific structure, which allows for diverse chemical modifications and applications in various fields of research and industry .
Propriétés
IUPAC Name |
1-(piperidin-3-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGUFVISCJPEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510230 | |
| Record name | 1-[(Piperidin-3-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81310-56-7 | |
| Record name | 1-[(Piperidin-3-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



